molecular formula C11H10ClF3N2S B1608826 [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride CAS No. 690632-10-1

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride

Cat. No.: B1608826
CAS No.: 690632-10-1
M. Wt: 294.72 g/mol
InChI Key: FWELHPZJURGPIV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

This compound is a white crystalline solid with a molar mass of 211.6 g/mol. A related compound, [4-(Trifluoromethyl)phenyl]methanamine hydrochloride, has a molecular weight of 211.61 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Environmental Impact and Degradation

Occurrence and Toxicity of Environmental ContaminantsResearch on antimicrobial agents such as triclosan, which shares structural motifs like aromatic rings and halogen substituents with the compound , highlights the importance of studying the occurrence, toxicity, and environmental degradation pathways of synthetic compounds. Studies have shown that triclosan, due to its extensive use, is found in various environmental compartments and has demonstrated toxicity towards aquatic organisms, potentially leading to the development of resistant bacterial strains (Bedoux et al., 2012). Similar research could be relevant for understanding the environmental fate of "[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride."

Pharmacological Applications

Neurochemistry and NeurotoxicityResearch into neuroactive substances, such as MDMA and related compounds, provides insight into neurochemical effects and neurotoxicity, areas that could be pertinent when considering the pharmacological impacts of structurally complex compounds (McKenna & Peroutka, 1990). Similar methodologies could be applied to study the effects of "this compound."

Optoelectronic Materials

Functionalized Organic Compounds for Electronics

The synthesis and application of quinazoline derivatives for electronic devices showcase the potential of organic compounds with aromatic systems and halogen substituents in the development of optoelectronic materials. These materials have applications in OLEDs, solar cells, and as pH sensors, indicating a wide range of research applications for similarly structured compounds (Lipunova et al., 2018).

Toxicology and Safety

Toxicity and Safety Profile Assessments

Studies on the toxicity of chlorinated hydrocarbons and related compounds, including safety assessments of antimicrobial agents like triclosan, emphasize the need for comprehensive toxicological evaluations. Such studies help determine the safety profile of compounds for human use and environmental impact (Kimbrough, 1972; Desalva et al., 1989). This approach could be mirrored in the study of "this compound."The information above reflects the broad spectrum of scientific research applications for compounds with structural or functional similarities to "this compound." Although direct references to this specific compound were not found, the highlighted studies underscore the importance of understanding the environmental, pharmacological, and toxicological aspects of synthetic chemicals.

Properties

IUPAC Name

[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S.ClH/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-15)6-17-10;/h1-4,6H,5,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWELHPZJURGPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383390
Record name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-10-1
Record name 4-Thiazolemethanamine, 2-[4-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=690632-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
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[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
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[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
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[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
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[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride
Reactant of Route 6
[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride

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